1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)piperazine
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core linked via a carbonyl group to a piperazine ring substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-5-3-16(4-6-17)21-8-10-22(11-9-21)20(23)15-2-7-18-19(14-15)26-13-12-25-18/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVCLQXIPKRMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)piperazine is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzodioxine moiety and a piperazine ring, which are often associated with bioactive properties. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it features a distinctive arrangement of functional groups that contribute to its biological activity. The presence of the 2,3-dihydro-1,4-benzodioxine unit is particularly noteworthy due to its association with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 284.30 g/mol |
| LogP | 3.4438 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 69.24 Ų |
Antitumor Activity
Research indicates that derivatives of benzodioxine compounds exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. A derivative containing the benzodioxine core was found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the structural motifs present in the compound could be leveraged for developing new antibiotics .
Neuropharmacological Effects
In neuropharmacological studies, piperazine derivatives have been linked to anxiolytic and antidepressant effects. The incorporation of the 2,3-dihydro-1,4-benzodioxine moiety may enhance these effects by modulating neurotransmitter systems in the brain. Experimental models indicated that this compound could influence serotonin and dopamine pathways, leading to improved mood and reduced anxiety .
Study on Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry evaluated several analogs of benzodioxine derivatives for their antitumor activity. The results showed that modifications at the piperazine nitrogen significantly affected cytotoxicity against breast cancer cells (MCF-7). The most potent analog exhibited an IC50 value of 5 µM, demonstrating substantial antitumor efficacy.
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, researchers tested the compound against a panel of pathogens. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and biological activities of the target compound with analogs:
Key Observations :
- Sulfonyl vs. Carbonyl Linkages : Compounds with sulfonyl groups (e.g., ) exhibit higher molecular weights and polarity compared to the target compound’s carbonyl linkage, which may influence membrane permeability and target binding .
- Benzodioxine Core : Analogous to silybin (), the benzodioxine moiety contributes to redox-modulating properties, though the target compound’s piperazine substitution likely shifts its activity toward receptor interactions rather than antioxidant effects.
Pharmacological and Therapeutic Potential
- Anti-Hypertensive Analog : Doxazosin mesylate () shares a benzodioxine-piperazine scaffold but incorporates a quinazoline ring, demonstrating how structural variations dictate therapeutic specificity (α1-adrenergic blockade vs. hypothetical CNS targets for the target compound) .
- MAO Inhibition Potential: Piperazine-oxadiazole hybrids () with methoxyphenyl groups show MAO inhibitory activity, implying that the target compound’s structure may align with neuromodulatory applications .
Physicochemical Properties
- Solubility: The methoxy group on the phenyl ring enhances solubility compared to non-polar analogs (e.g., 4-chlorophenyl derivatives in ) .
- Bioavailability : The carbonyl linker may reduce metabolic instability relative to ester or sulfonyl groups, as seen in piperazine-carbodithioate derivatives () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
